molecular formula C10H18O3 B1433099 Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate CAS No. 190321-53-0

Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate

Cat. No.: B1433099
CAS No.: 190321-53-0
M. Wt: 186.25 g/mol
InChI Key: TXNBYSMSDGTAKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate is a chemical compound with the CAS Number: 190321-53-0 . It has a molecular weight of 186.25 . The compound is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The molecular formula of this compound is C10H18O3 . The InChI code for this compound is 1S/C10H18O3/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h8-9,11H,2-7H2,1H3 .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 268.5±13.0 °C and a predicted density of 1.039±0.06 g/cm3 . The pKa of the compound is predicted to be 15.05±0.10 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ring-Closing Metathesis-Based Synthesis : Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate has been utilized in the synthesis of specialized cyclohexene derivatives using ring-closing metathesis and Grignard reactions, as demonstrated in the creation of functionalized cyclohexene skeletons like GS4104 (Cong & Yao, 2006).
  • First Synthesis and Structural Analysis : This compound was synthesized for the first time through a three-component condensation process, and its structure was confirmed by X-ray analysis, highlighting its potential for various chemical applications (Kurbanova et al., 2019).

Polymerization and Material Science

  • Functional Cyclic Esters in Polymer Science : It is involved in the synthesis and polymerization of new cyclic esters containing functional groups, playing a crucial role in developing hydrophilic aliphatic polyesters (Trollsås et al., 2000).

Pharmaceutical and Biological Research

  • Antisepsis Agent Synthesis : The compound has been used in synthesizing optically active cyclohexene derivatives, which are critical in creating new antisepsis agents like TAK-242 (Yamada et al., 2006).
  • Insect Attractant Synthesis : It plays a role in the enantioselective synthesis of compounds like Ethyl cis-5-Iodo-trans-2-methylcyclohexane-1-carboxylate, a potent attractant for the Mediterranean fruit fly (Raw & Jang, 2000).

Environmental and Industrial Applications

  • Autoxidation Mechanism Elucidation : The compound has been instrumental in understanding the mechanism of autoxidation of ethylbenzene and cyclohexane, contributing to the field of organic chemistry and environmental studies (Hermans et al., 2007).

Mechanism of Action

The mechanism of action of Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate is not clear from the available information .

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h8-9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNBYSMSDGTAKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate
Reactant of Route 2
Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate
Reactant of Route 3
Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate
Reactant of Route 4
Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate
Reactant of Route 5
Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate
Reactant of Route 6
Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.